
2,4-Diamino-6-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-phenylpyrimidine-5-carbonitrile is an organic compound with the molecular formula C11H9N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with phenylacetonitrile in the presence of a base such as sodium hydride in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride and solvents like DMSO are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,4-Diamino-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Industry: The compound is used in the development of chemical sensors and other industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for the synthesis of nucleotides. This inhibition can disrupt the replication of certain pathogens, making it a potential candidate for antimicrobial therapy .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another derivative with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
70183-20-9 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2,4-diamino-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H9N5/c12-6-8-9(7-4-2-1-3-5-7)15-11(14)16-10(8)13/h1-5H,(H4,13,14,15,16) |
InChI Key |
GYCFUXMFRNMXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


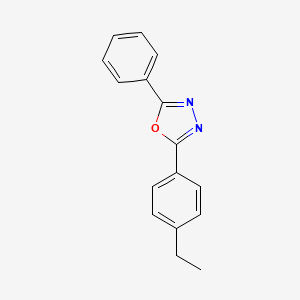
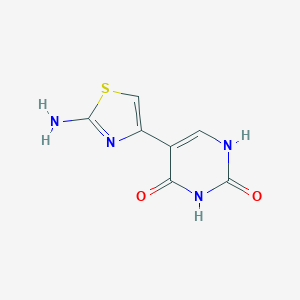
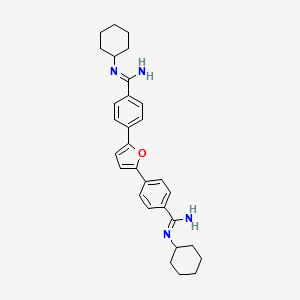
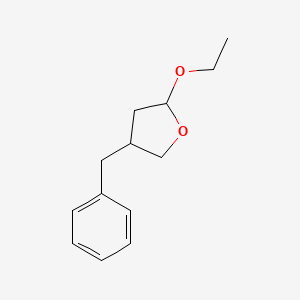
![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)
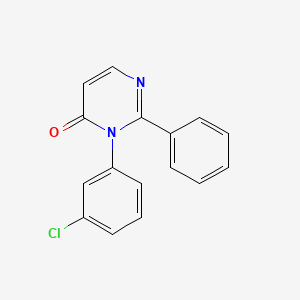
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)
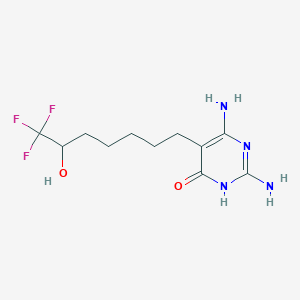
![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)


![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)
